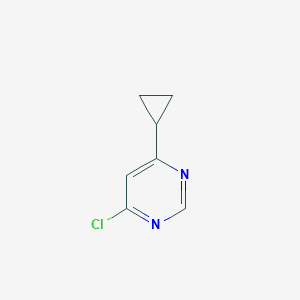

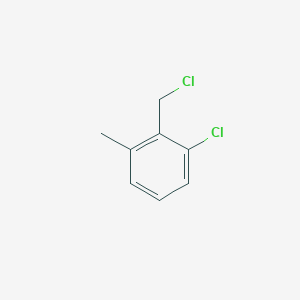

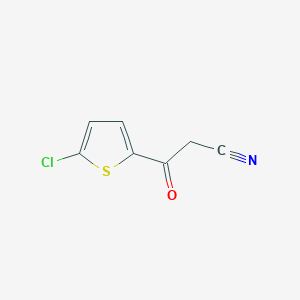

![molecular formula C12H14ClNO4S B3024851 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸 CAS No. 321970-56-3](/img/structure/B3024851.png)

1-[(4-氯苯基)磺酰基]哌啶-3-羧酸

描述

The compound "1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. The presence of the sulfonyl group attached to the 4-chlorophenyl moiety and the carboxylic acid group at the third position of the piperidine ring suggests that this compound could exhibit interesting chemical and biological properties. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the coupling of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups . These methods highlight the versatility of piperidine as a scaffold for the introduction of various substituents, which can significantly alter the compound's biological activity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with a sulfonyl group, has been characterized by spectroscopic techniques such as 1H-NMR and IR, and in some cases, confirmed by X-ray crystallographic studies . The crystallographic data can reveal the conformation of the piperidine ring and the geometry around the sulfur atom, which is often distorted from a regular tetrahedron due to the presence of the sulfonyl group .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions at different positions of the ring. For instance, O-substituted derivatives can be prepared by reacting the parent compound with different electrophiles in the presence of sodium hydride and dimethyl formamide . The introduction of chloro groups and other substituents can be achieved through reactions with chloroamines, leading to the formation of various cyclic structures . These reactions are crucial for the diversification of the piperidine core and the development of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature and position of substituents on the piperidine ring. The presence of a sulfonyl group and a chlorophenyl moiety can affect the compound's solubility, boiling point, and stability. The biological activity of these compounds is also significantly influenced by these substituents, as seen in their efficacy as antimicrobial agents and enzyme inhibitors . The enantiomers of certain piperidine derivatives have been shown to possess similar pharmacological profiles and bioavailability, indicating the importance of stereochemistry in their activity .

科学研究应用

环境持久性和生物蓄积性

全氟酸,包括全氟羧酸 (PFCAs) 和全氟磺酸 (PFASs),表现出环境持久性。全氟辛烷磺酸 (PFOS) 等化合物被归类为持久性和生物蓄积性。PFCAs 的生物蓄积性与其氟化碳链的长度直接相关。然而,根据监管标准,氟化碳少于或等于七个的 PFCAs 不被认为具有生物蓄积性,因为它们在食物网中的生物放大潜力较低。这表明,尽管许多 PFCAs(包括 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸)可以在野生动物中以可检测的浓度存在,但它们的生物蓄积潜力明显低于其他遗留持久性亲脂性化合物 (Conder 等人,2008).

多氟烷基化学品微生物降解

多氟烷基化学品,可能包括 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸,广泛用于工业和商业应用。它们在环境中的降解可能导致全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS) 的形成,而全氟辛酸和全氟辛烷磺酸因其毒性特征而令人担忧。了解这些化合物的环境生物降解性对于评估其环境归宿和影响至关重要。实验室研究表明,需要彻底研究这些化合物的微生物降解途径和脱氟潜力 (Liu 和 Mejia Avendaño,2013).

酸洗中的环保替代品

氨基磺酸,虽然不是直接的 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸,但因其在环境友好型替代品中的相关性而被提及。它被用作酸洗和缓蚀的替代电解质,突出了在工业应用中寻找毒性较低且对环境危害较小的替代品的重要性。强调了对基于有机化合物的缓蚀剂的需求,表明 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸等化合物在创造更环保的工业解决方案方面的潜在应用领域 (Verma 和 Quraishi,2022).

全氟烷基酸的环境和生物影响

全氟烷基酸 (PFAs),包括 PFCAs 和全氟磺酸 (PFSAs),存在于各种环境和生物基质中。了解它们的物理化学性质、水和废水中的含量、模式以及处理方法至关重要。过滤和吸附技术目前是从废物流中去除全氟烷基酸的最有前途的方法,但需要进一步的研究来探索其他方法,例如高级氧化、光化学和生物降解技术。这一研究领域对于 1-[(4-氯苯基)磺酰基]哌啶-3-羧酸等化合物具有重要意义,因为它涉及到它们的环境影响和处理选择 (Rayne 和 Forest,2009).

安全和危害

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFXLKMJEOGJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid | |

CAS RN |

321970-56-3 | |

| Record name | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

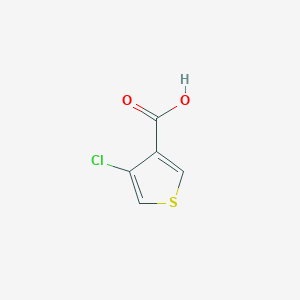

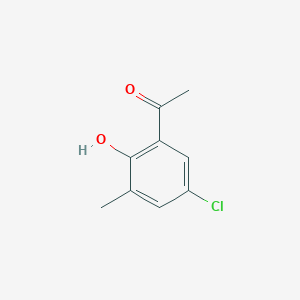

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)